2,3-Dichloro-2-butene

Physical Properties Separation Distillation

2,3-Dichloro-2-butene (CAS 1587-29-7) is a dichlorinated internal olefin of the formula C₄H₆Cl₂. It exists predominantly as the (E)-stereoisomer and is characterized by a calculated density of 1.131 g/cm³, a boiling point of approximately 125.5°C at 760 mmHg, and a vapor pressure of 14.7 mmHg at 25°C.

Molecular Formula C4H6Cl2
Molecular Weight 124.99 g/mol
CAS No. 1587-29-7
Cat. No. B073511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-2-butene
CAS1587-29-7
Molecular FormulaC4H6Cl2
Molecular Weight124.99 g/mol
Structural Identifiers
SMILESCC(=C(C)Cl)Cl
InChIInChI=1S/C4H6Cl2/c1-3(5)4(2)6/h1-2H3/b4-3+
InChIKeyYRCBNVMRRBIDNF-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichloro-2-butene (CAS 1587-29-7): A Defined Internal Olefin Intermediate with Quantifiable Physicochemical Differentiation


2,3-Dichloro-2-butene (CAS 1587-29-7) is a dichlorinated internal olefin of the formula C₄H₆Cl₂ . It exists predominantly as the (E)-stereoisomer and is characterized by a calculated density of 1.131 g/cm³, a boiling point of approximately 125.5°C at 760 mmHg, and a vapor pressure of 14.7 mmHg at 25°C . Unlike regioisomers such as 1,4-dichloro-2-butene or saturated analogs like 2,3-dichlorobutane, this compound features both vinylic chlorine substituents and a central double bond, which govern its distinct reactivity and physicochemical profile.

Why Generic 'Dichlorobutene' Substitutions Fail: Stereoelectronic Constraints of 2,3-Dichloro-2-butene


Substituting 2,3-dichloro-2-butene with a generic 'dichlorobutene' regioisomer or a saturated 2,3-dichlorobutane analog introduces substantial deviations in boiling point, vapor pressure, and reaction outcomes . The (E)-2,3-dichloro-2-butene structure imposes a fixed stereoelectronic environment that directs regio- and stereochemistry in subsequent transformations [1]. For instance, the reactivity of chlorine atoms with cis- and trans-2-butene yields distinct product distributions that directly influence the composition of dichlorobutane and chlorobutene derivatives [2]. Failure to account for these differences can lead to unexpected byproducts, altered reaction kinetics, and compromised reproducibility in synthetic sequences where this compound serves as a defined intermediate.

Quantitative Evidence Guide: 2,3-Dichloro-2-butene vs. Closest Analogs and Alternatives


Boiling Point Differentiation: 2,3-Dichloro-2-butene vs. Regioisomeric 1,4-Dichloro-2-butene

2,3-Dichloro-2-butene exhibits a boiling point of approximately 125.5°C at 760 mmHg, which is approximately 30°C lower than that of its regioisomer 1,4-dichloro-2-butene (155.5°C at 760 mmHg) . This substantial difference arises from the distinct positioning of chlorine atoms relative to the double bond, affecting intermolecular interactions and vapor pressure. For distillation-based purification or process design, this lower boiling point reduces energy consumption and thermal stress on the compound.

Physical Properties Separation Distillation

Density and Vapor Pressure: 2,3-Dichloro-2-butene vs. Saturated Analog 2,3-Dichlorobutane

Compared to its saturated analog 2,3-dichlorobutane, 2,3-dichloro-2-butene demonstrates a lower density (1.131 g/cm³ vs. 1.107 g/cm³) and a significantly higher vapor pressure (14.7 mmHg vs. not reported for the saturated analog at 25°C, though estimated to be lower due to higher boiling point) [1]. The unsaturated nature of 2,3-dichloro-2-butene contributes to its greater volatility, which may be advantageous or disadvantageous depending on application context. The vapor pressure difference directly impacts handling, storage requirements, and emission control measures.

Volatility Formulation Safety

Reactivity Differentiation: Chlorination Product Distribution from 2-Butene Isomers

While not a direct study of 2,3-dichloro-2-butene itself, the gas-phase reaction of chlorine atoms with cis- and trans-2-butene provides a quantitative basis for understanding how stereoelectronic effects govern product distributions [1]. At 700 Torr N₂, the reaction of trans-2-butene yields 48% meso-2,3-dichlorobutane and 17% dl-2,3-dichlorobutane, whereas cis-2-butene yields 47% meso-2,3-dichlorobutane and 18% dl-2,3-dichlorobutane [1]. These subtle but measurable differences underscore the importance of starting alkene geometry in determining the stereochemical outcome of chlorination reactions—a principle directly relevant when selecting 2,3-dichloro-2-butene for further functionalization.

Reaction Mechanism Selectivity Synthetic Utility

Ozonolysis Intermediate Characterization: 2,3-Dichloro-2-butene as a Mechanistic Probe

Ozonolysis of trans-2,3-dichloro-2-butene (1) in inert solvents leads to the formation of 1,1-dichloroethyl hydroperoxide (5) as an isolable intermediate, characterized by spectroscopic methods [1]. In contrast, analogous ozonolyses of simpler alkenes often yield transient intermediates that cannot be directly observed. The presence of electron-withdrawing chlorine atoms on both vinylic carbons stabilizes the α-chloro peroxide species, enabling detailed mechanistic studies. This property is unique among dichlorobutene isomers and makes 2,3-dichloro-2-butene a valuable tool for investigating ozonolysis pathways and peroxide chemistry.

Reaction Mechanism Analytical Chemistry Peroxide Chemistry

Targeted Application Scenarios for 2,3-Dichloro-2-butene Based on Quantitative Differentiation


Precursor for Stereodefined Synthesis via Chlorination Pathways

In synthetic sequences requiring predictable stereochemical outcomes, 2,3-dichloro-2-butene serves as a defined intermediate due to its fixed (E)-geometry. As demonstrated by Kaiser et al., the geometry of the alkene precursor influences the meso/dl ratio of dichlorobutane products [1]. Using trans-2,3-dichloro-2-butene provides a higher proportion of meso-2,3-dichlorobutane (48%) compared to the cis isomer (47%), a small but measurable difference that may be critical in stereospecific syntheses. Researchers designing routes to chiral compounds or stereoregular polymers can leverage this stereochemical consistency.

Mechanistic Probe in Ozonolysis and Peroxide Chemistry

The stabilized α-chloro peroxide intermediates generated during ozonolysis of 2,3-dichloro-2-butene make it a valuable substrate for studying reaction mechanisms [2]. Unlike typical alkenes that produce transient species, this compound allows direct spectroscopic characterization of 1,1-dichloroethyl hydroperoxide, enabling detailed kinetic and mechanistic investigations. Academic and industrial laboratories focused on ozonolysis, peroxide formation, or oxidation pathways can utilize this compound to calibrate analytical methods or validate computational models.

Low-Boiling Alternative in Dichlorobutene-Based Processes

For applications requiring a dichlorobutene building block with minimized energy input during purification, 2,3-dichloro-2-butene offers a distinct advantage over 1,4-dichloro-2-butene . The 30°C lower boiling point reduces distillation costs and thermal degradation risks. This property is particularly relevant in large-scale syntheses where energy efficiency and product integrity are paramount. Procurement decisions should weigh this energy saving against the specific reactivity needs of the downstream chemistry.

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